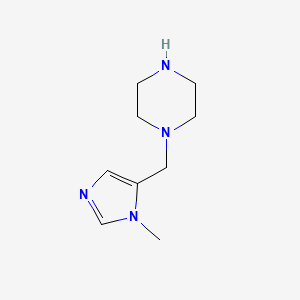
1-((1-Methyl-1h-imidazol-5-yl)methyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-Methyl-1h-imidazol-5-yl)methyl)piperazine is a compound that features both an imidazole and a piperazine ring Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms, while piperazine is a six-membered ring containing two nitrogen atoms at opposite positions
准备方法
Synthetic Routes and Reaction Conditions
1-((1-Methyl-1h-imidazol-5-yl)methyl)piperazine can be synthesized through a multi-step process. One common method involves the reaction of 1-methyl-1H-imidazole with formaldehyde and piperazine under basic conditions. The reaction typically proceeds as follows:
Formation of 1-methyl-1H-imidazole: This can be achieved by reacting glyoxal with ammonia.
Reaction with Formaldehyde: The 1-methyl-1H-imidazole is then reacted with formaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide to form the intermediate.
Cyclization with Piperazine: The intermediate is then reacted with piperazine to form the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
1-((1-Methyl-1h-imidazol-5-yl)methyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Both the imidazole and piperazine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or piperazine rings.
科学研究应用
1-((1-Methyl-1h-imidazol-5-yl)methyl)piperazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of various chemicals and materials, including polymers and catalysts.
作用机制
The mechanism of action of 1-((1-Methyl-1h-imidazol-5-yl)methyl)piperazine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions and influencing enzymatic activity. The piperazine ring can interact with receptors, modulating their activity and leading to various physiological effects.
相似化合物的比较
1-((1-Methyl-1h-imidazol-5-yl)methyl)piperazine can be compared with other similar compounds, such as:
1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine: This compound has a similar structure but with a different position of the imidazole ring.
2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: This compound contains an imidazole ring and is studied for its anti-tubercular activity.
1-methyl-1H-imidazole-5-methanol: This compound is used in organic synthesis and has similar reactivity to this compound.
The uniqueness of this compound lies in its specific combination of imidazole and piperazine rings, which imparts distinct chemical and biological properties.
属性
分子式 |
C9H16N4 |
|---|---|
分子量 |
180.25 g/mol |
IUPAC 名称 |
1-[(3-methylimidazol-4-yl)methyl]piperazine |
InChI |
InChI=1S/C9H16N4/c1-12-8-11-6-9(12)7-13-4-2-10-3-5-13/h6,8,10H,2-5,7H2,1H3 |
InChI 键 |
LGPOTSLRFMMZFH-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC=C1CN2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


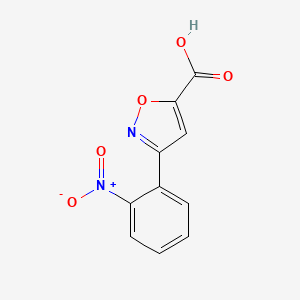

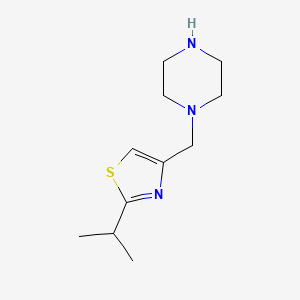
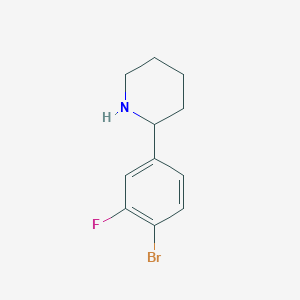

![3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid](/img/structure/B13590372.png)


![1-[3-(2,2,2-trifluoroethyl)cyclobutyl]methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B13590383.png)
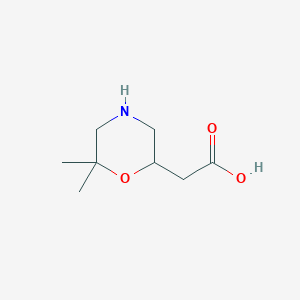
![6-Phenylspiro[2.3]hexan-4-one](/img/structure/B13590397.png)
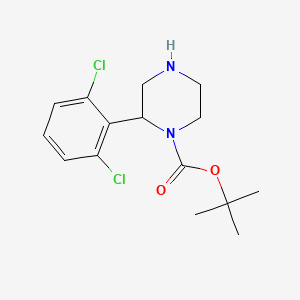
![1-[(5-Methyl-2-pyridinyl)methyl]piperazine](/img/structure/B13590426.png)
![1-[4-(5-Isoxazolyl)phenyl]-1-methylethylamine](/img/structure/B13590434.png)
